Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate
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Overview
Description
Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate is an organic compound that features a cyclopropane ring substituted with a bromophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a bromophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or phenyl-substituted cyclopropanes.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can act as a reactive intermediate, participating in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl(1S,2S)-2-phenylcyclopropanecarboxylate: Lacks the bromine atom, leading to different reactivity and applications.
Methyl(1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylate:
Uniqueness
Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as nucleophilic substitution. This makes it a valuable compound for the synthesis of diverse derivatives and the exploration of new chemical space.
Properties
Molecular Formula |
C11H11BrO2 |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6H2,1H3 |
InChI Key |
FPDHNYIMWNFQIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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